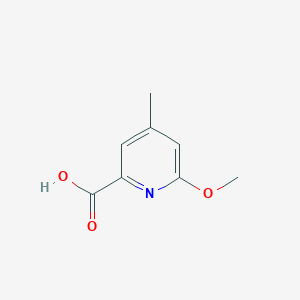

6-Methoxy-4-methylpicolinic acid

Descripción

Propiedades

Fórmula molecular |

C8H9NO3 |

|---|---|

Peso molecular |

167.16 g/mol |

Nombre IUPAC |

6-methoxy-4-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)9-7(4-5)12-2/h3-4H,1-2H3,(H,10,11) |

Clave InChI |

AKLJMVUCBDPDEZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=C1)OC)C(=O)O |

SMILES canónico |

CC1=CC(=NC(=C1)OC)C(=O)O |

Origen del producto |

United States |

Thermodynamic stability of 6-Methoxy-4-methylpicolinic acid at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 6-Methoxy-4-methylpicolinic Acid at Room Temperature

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-Methoxy-4-methylpicolinic acid at room temperature. We delve into the foundational principles of stability, present detailed experimental protocols for thermal and chromatographic analysis, and outline a systematic approach to forced degradation studies as mandated by international regulatory standards. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to establish a robust stability profile for this picolinic acid derivative.

Introduction

6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0) is a substituted pyridine carboxylic acid. Picolinic acid and its derivatives are of significant interest in medicinal and coordination chemistry, often utilized for their ability to form stable complexes with various metal ions and serve as versatile scaffolds in drug design.[1][2] The intrinsic stability of such a molecule is a critical quality attribute that must be thoroughly characterized. A molecule that is thermodynamically unstable at its intended storage condition (e.g., room temperature) may degrade over time, leading to a loss of potency and the potential formation of unknown, harmful impurities.

This guide moves beyond a simple data sheet to provide a first-principles approach to stability assessment. We will explain the causality behind experimental choices, from the selection of analytical techniques to the design of stress conditions, enabling scientists to not only execute these protocols but also to interpret the results with confidence.

Physicochemical Properties and Initial Assessment

A baseline understanding of the molecule's properties is the first step in any stability investigation. 6-Methoxy-4-methylpicolinic acid is a solid, typically appearing as a powder or crystals. Its fundamental identifiers are summarized below.

Table 1: Core Physicochemical Properties of 6-Methoxy-4-methylpicolinic Acid

| Property | Value | Source(s) |

| CAS Number | 324028-98-0 | [3] |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| Physical Form | Powder or crystals | |

| Recommended Storage | Room Temperature, Inert Atmosphere, Dry, Well-Ventilated |

The manufacturer's recommendation to store the compound at room temperature suggests a general stability under these conditions. However, this qualitative statement must be substantiated with quantitative thermodynamic data. The absence of a publicly documented melting point or decomposition temperature necessitates the experimental work detailed in the following sections.

A Systematic Approach to Stability Assessment

The evaluation of thermodynamic stability is a multi-faceted process. It begins with direct thermal analysis to determine the molecule's inherent thermal thresholds and progresses to long-term and accelerated studies using a validated, stability-indicating analytical method.

Figure 1: Overall workflow for assessing the thermodynamic stability of a new chemical entity.

Experimental Protocol 1: Thermal Analysis

Expertise & Experience: We begin with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is chosen to detect thermal events like melting and decomposition, revealing the endothermic and exothermic processes the molecule undergoes with temperature changes. TGA is run concurrently to quantify mass loss associated with these events, distinguishing a simple phase change (like melting) from decomposition.

Objective

To determine the melting point (Tₘ) and onset of decomposition temperature (Tₔ) of 6-Methoxy-4-methylpicolinic acid.

Instrumentation & Materials

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Aluminum pans

-

Nitrogen gas (99.99% purity)

-

6-Methoxy-4-methylpicolinic acid sample (2-5 mg)

Step-by-Step Methodology

-

Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the instrument.

-

Heating Program:

-

Data Analysis:

-

DSC Curve: Identify the sharp endothermic peak corresponding to the melting point. The onset temperature of this peak is recorded as Tₘ. Identify any subsequent sharp exothermic peaks, which indicate decomposition.

-

TGA Curve: Correlate the thermal events from the DSC with mass loss on the TGA curve. A significant mass loss concurrent with a DSC event confirms decomposition. The onset temperature of this mass loss is Tₔ.

-

Anticipated Results

While specific data for the title compound is unavailable, related picolinic and quinolinic acid derivatives show high thermal stability.[5][6] We can anticipate the results to fall within a similar range.

Table 2: Hypothetical Thermal Analysis Data

| Parameter | Anticipated Value | Interpretation |

| Melting Point (Tₘ) | 150 - 200 °C | A sharp melting peak indicates a pure, crystalline solid. The relatively high temperature suggests strong intermolecular forces. |

| Decomposition (Tₔ) | >200 °C | Decomposition occurring well above room temperature and typical accelerated stability conditions (e.g., 40-60°C) is a strong indicator of high intrinsic thermodynamic stability. |

Experimental Protocol 2: Stability-Indicating HPLC Method

Trustworthiness: A stability-indicating method is one that can accurately quantify the decrease of the active ingredient while simultaneously resolving it from any potential degradation products.[7] Its development and validation are non-negotiable for a trustworthy stability study. We will use a reverse-phase HPLC method, which is the workhorse for analyzing small organic molecules like picolinic acid derivatives due to its versatility and robustness.[8][9]

Objective

To develop and validate an HPLC method capable of separating 6-Methoxy-4-methylpicolinic acid from all potential degradation products generated during forced degradation studies.

Instrumentation & Materials

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (or other suitable buffer)

-

Deionized water

-

6-Methoxy-4-methylpicolinic acid reference standard

Step-by-Step Methodology

-

Wavelength Selection: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and scan its UV absorbance from 200-400 nm. Select a wavelength of maximum absorbance (λₘₐₓ) for detection to ensure high sensitivity. For picolinic acid derivatives, this is often around 265 nm.[9]

-

Mobile Phase Optimization:

-

Start with an isocratic mobile phase of 50:50 Acetonitrile:Water (containing 10 mM Ammonium Acetate, pH adjusted to ~4.5). The buffer is essential to maintain a consistent ionization state of the carboxylic acid, ensuring reproducible retention times.

-

Inject a standard solution. Adjust the acetonitrile/water ratio to achieve a retention time for the main peak between 5 and 10 minutes.

-

If early-eluting polar degradants or late-eluting nonpolar degradants are observed during forced degradation, a gradient elution may be required.

-

-

Final Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile: 20mM Ammonium Acetate buffer (pH 4.5) (Gradient or Isocratic as determined)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: λₘₐₓ (e.g., 265 nm)

-

Column Temperature: 30 °C

-

Experimental Protocol 3: Forced Degradation Studies

Authoritative Grounding: Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A guidelines.[7][10] Its purpose is twofold: to identify the likely degradation pathways of the API and to demonstrate the specificity of the analytical method.[7] By intentionally degrading the sample under more severe conditions than accelerated testing, we can rapidly generate potential degradants and ensure our HPLC method can resolve them.

Figure 2: Logical workflow for the forced degradation study of the target compound.

Objective

To investigate the intrinsic stability of 6-Methoxy-4-methylpicolinic acid and validate the stability-indicating nature of the HPLC method.

General Procedure

For each condition, prepare a solution of the compound at approximately 1 mg/mL. The goal is to achieve 5-20% degradation of the parent compound.[10] A control sample (dissolved in the same solvent but not stressed) should be run alongside.

Step-by-Step Stress Conditions

-

Acid Hydrolysis:

-

Add the compound to 0.1 M HCl.

-

Heat at 60 °C for a designated time (e.g., 2, 4, 8, 24 hours).

-

Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.[10]

-

-

Base Hydrolysis:

-

Add the compound to 0.1 M NaOH.

-

Heat at 60 °C for a designated time.

-

Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.[10]

-

Causality Note: The methoxy group may be susceptible to hydrolysis under strong acid or base conditions, forming the corresponding hydroxy derivative.

-

-

Oxidative Degradation:

-

Add the compound to a 3% solution of hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, for a designated time.

-

Causality Note: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light. Pyridine-based compounds are known to have the potential for photodegradation.[5]

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) for a designated period (e.g., 7 days).[7]

-

Dissolve the sample in the mobile phase before injection.

-

Conclusion and Stability Profile

The successful execution of these protocols will provide a robust, evidence-based assessment of the thermodynamic stability of 6-Methoxy-4-methylpicolinic acid. The thermal analysis will define its intrinsic limits, while the forced degradation studies will reveal its vulnerabilities and confirm the analytical method's reliability.

Based on the recommended storage conditions and the high thermal stability of analogous structures[5][6], it is anticipated that 6-Methoxy-4-methylpicolinic acid will demonstrate significant thermodynamic stability at room temperature. The long-term isothermal study, analyzed by the validated stability-indicating HPLC method, will provide the definitive quantitative data. A finding of <2% degradation over a 12-month period at 25 °C / 60% RH would classify the compound as highly stable, suitable for standard storage and handling procedures in a drug development setting.

References

-

iChemical. (n.d.). 6 - Methoxypicolinic acid, CAS No. 26893-73-2. Retrieved from [Link]

-

Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. Retrieved from [Link]

-

Appchem. (n.d.). 6-Methoxy-4-methylpicolinic acid. Retrieved from [Link]

-

Jadhav, S. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (2006). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

-

PubMed. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

ResearchGate. (2026). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

-

MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. Retrieved from [Link]

-

Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. Retrieved from [Link]

-

ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Retrieved from [Link]

-

PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

-

PMC. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved from [Link]

-

MDPI. (2021). Markedly Different Decomposition Temperature and Products of Biomass Pyrolysis at Low Temperature—Differentiation of Acids in Their Effects on Pretreatment. Retrieved from [Link]

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. appchemical.com [appchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Mechanism of Action for 6-Methoxy-4-methylpicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The picolinic acid scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. Its inherent chelating properties and the synthetic tractability of the pyridine ring have led to the development of numerous derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the established and potential mechanisms of action for picolinic acid derivatives, with a specific focus on guiding the mechanistic elucidation of novel compounds such as 6-methoxy-4-methylpicolinic acid. We will delve into the critical role of these derivatives as enzyme inhibitors across various disease areas, supported by detailed experimental protocols and data interpretation strategies. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics based on the picolinic acid core.

The Picolinic Acid Scaffold: A Foundation for Diverse Biological Activity

Picolinic acid, a pyridine-2-carboxylic acid, and its amide counterpart, picolinamide, are not merely synthetic curiosities but are recognized for their significant roles in biological systems and drug discovery. The bidentate chelating ability of the picolinic acid scaffold, involving the pyridine nitrogen and the carboxylate or amide group, is a key determinant of its interaction with metalloenzymes.[1][2] Furthermore, the pyridine ring serves as a versatile platform for synthetic modification, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific biological targets.

The introduction of substituents, such as the 6-methoxy and 4-methyl groups in the titular compound, can profoundly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

Established Mechanisms of Action: A Survey of Picolinic Acid Derivatives as Enzyme Inhibitors

The primary mechanism through which picolinic acid derivatives exert their biological effects is through the inhibition of key enzymes implicated in various disease pathologies. The following sections will explore several well-characterized examples, providing insights into the potential activities of novel derivatives.

Inhibition of Metalloenzymes

The ability of the picolinic acid moiety to coordinate with metal ions in enzyme active sites is a prominent theme in its mechanism of action.

The rise of antibiotic-resistant bacteria represents a critical global health threat. Metallo-β-lactamases (MBLs), such as NDM-1, utilize zinc ions to hydrolyze β-lactam antibiotics, rendering them ineffective. Derivatives of 2,6-dipicolinic acid (DPA) have emerged as potent inhibitors of NDM-1.[3]

The proposed mechanism involves the formation of a stable ternary complex between the enzyme, the active site zinc ions, and the inhibitor.[3] Structure-activity relationship (SAR) studies have demonstrated that modifications to the DPA scaffold can enhance binding affinity to protein residues surrounding the dinuclear zinc center, leading to improved inhibitory potency and selectivity over other metalloenzymes.[3]

Caption: Proposed chelation-based inhibition of NDM-1 by a picolinic acid derivative.

Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid), have been shown to inhibit dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine.[4] This inhibition leads to a reduction in norepinephrine levels in blood vessels, resulting in an antihypertensive effect.[4] The mechanism is believed to involve the chelation of the copper ion cofactor in the enzyme's active site.

Inhibition of Serine Proteases: The Case of SARS-CoV-2 Main Protease (3CLpro)

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (3CLpro), a cysteine protease essential for viral replication. Rhenium(I) complexes containing substituted picolinic acid ligands have been identified as potent inhibitors of 3CLpro.[5] Mass spectrometry has confirmed the formation of a covalent bond between the metal complex and the enzyme.[5] This highlights that picolinic acid derivatives can be adapted to act as covalent inhibitors, offering a distinct mechanism from simple competitive inhibition.

Inhibition of Other Key Enzymes

The versatility of the picolinic acid scaffold extends to a wide range of other enzyme classes:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Picolinamide derivatives have been developed as potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[1] Overactivity of this enzyme is linked to metabolic disorders like type 2 diabetes. Inhibition is achieved through non-covalent interactions within the enzyme's active site.[1]

-

Tyrosinase: Picolinic acid acts as a competitive inhibitor of tyrosinase, a copper-containing enzyme involved in melanin biosynthesis.[6] This activity makes its derivatives potential agents for treating skin hyperpigmentation disorders.

-

Myeloperoxidase (MPO): Methoxyphenol derivatives, which share structural features with 6-methoxy-4-methylpicolinic acid, have been identified as reversible inhibitors of MPO, an enzyme implicated in atherosclerosis.[7]

Elucidating the Mechanism of Action: A Practical Guide

For a novel compound like a 6-methoxy-4-methylpicolinic acid derivative, a systematic approach is required to determine its mechanism of action. This process typically involves a tiered screening and assay development strategy.

Initial Target Identification: High-Throughput Screening (HTS)

The first step is often a broad-based high-throughput screen against a panel of relevant biological targets.[8][9] Based on the structural similarities to known inhibitors, this panel could include:

-

A diverse set of metalloenzymes.

-

Key serine and cysteine proteases.

-

Enzymes involved in metabolic and inflammatory pathways.

The choice of assay format is critical for HTS.[9] Fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are often employed due to their sensitivity and robustness.[1]

Caption: A generalized workflow for hit identification in drug discovery.

Quantitative Analysis and Mechanism of Inhibition Studies

Once a primary hit is identified, a series of quantitative assays are performed to confirm its activity and elucidate the mechanism of inhibition.

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. This is determined by testing the compound across a range of concentrations in a validated enzyme assay.

Table 1: Example Quantitative Data for Picolinamide-Based 11β-HSD1 Inhibitors[1]

| Compound | Modification | h-11β-HSD1 IC₅₀ (nM) | m-11β-HSD1 IC₅₀ (nM) |

| 1 | Initial Hit | 130 | 160 |

| 25 | Optimized Lead | 11 | 14 |

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed.[8] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.[8]

Experimental Protocol: General Enzyme Kinetic Assay

-

Reagent Preparation: Prepare a stock solution of the inhibitor (e.g., 6-methoxy-4-methylpicolinic acid derivative) in a suitable solvent like DMSO. Prepare a range of dilutions of the inhibitor and the enzyme's substrate in the appropriate assay buffer.

-

Assay Setup: In a microplate, add the enzyme, buffer, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Analyze the data using non-linear regression to a Michaelis-Menten model to determine Vmax and Km. A Lineweaver-Burk plot can help visualize the mode of inhibition.

Biophysical and Structural Methods

To confirm direct binding and understand the molecular interactions between the inhibitor and its target, biophysical and structural techniques are invaluable.[10]

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Surface Plasmon Resonance (SPR): Monitors the binding and dissociation kinetics in real-time.

-

X-ray Crystallography: Provides a high-resolution 3D structure of the inhibitor bound to the enzyme, revealing the precise binding mode and key interactions.[10]

Cell-Based and In Vivo Assays

Ultimately, the biological activity of an inhibitor must be confirmed in a cellular and, eventually, an in vivo context.[11]

-

Cell-Based Assays: These assays assess the compound's ability to modulate the target's activity within a living cell.[11] For example, if the target is an enzyme involved in a signaling pathway, a downstream reporter assay could be used.

-

Pharmacodynamic Models: In animal models, the effect of the compound on a specific biomarker related to the target's activity is measured. For instance, for an 11β-HSD1 inhibitor, the conversion of cortisone to cortisol would be monitored after oral administration of the compound.[1]

Conclusion and Future Directions

The picolinic acid scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of enzyme activity. The diverse mechanisms of action observed for its derivatives, ranging from metal chelation in metalloenzymes to covalent modification of proteases, underscore its versatility. For novel compounds such as 6-methoxy-4-methylpicolinic acid derivatives, a systematic and multi-faceted approach to mechanistic elucidation is paramount. By combining high-throughput screening, detailed enzyme kinetics, biophysical characterization, and validation in cellular and in vivo models, researchers can unlock the full therapeutic potential of this privileged chemical class. Future work will likely focus on further refining the selectivity of these compounds to minimize off-target effects and exploring their application to a wider range of challenging biological targets.

References

- BenchChem. (2025).

-

Aitha, M., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 4(11), 1634-1644. [Link]

-

Barr, L. E., et al. (2022). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Chemical Science, 14(1), 147-155. [Link]

-

Gholizadeh, M., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Avicenna Journal of Medical Biotechnology, 10(4), 240-247. [Link]

-

Hidaka, H., et al. (1978). Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects. Japanese Journal of Pharmacology, 28(3), 437-445. [Link]

-

GEN Staff. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers. Genetic Engineering & Biotechnology News. [Link]

-

BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

Structural Biology. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]

-

European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis.

-

Appchem. 6-Methoxy-4-methylpicolinic acid. [Link]

-

National Center for Biotechnology Information. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 20(27), 4448-4467. [Link]

-

MDPI. (2026, February 18). Usnic Acid Derivatives as Inhibitors of Mycobacterium tuberculosis Uracil–DNA Glycosylase. Molecules, 31(4), 896. [Link]

-

Jayaraj, P., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(22), 2939-2955. [Link]

-

MDPI. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Molbank, 2021(2), M1220. [Link]

-

Yuan, Y., et al. (1998). A common mechanism for the biosynthesis of methoxy and cyclopropyl mycolic acids in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 95(20), 11566-11571. [Link]

-

MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1686. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dopamine beta-hydroxylase in blood vessels by picolinic acid derivatives in vivo and their anthypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium( i ) picolinic acid complexes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05473F [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step synthesis protocol for 6-Methoxy-4-methylpicolinic acid

Application Note: Advanced Synthesis and Isolation Protocol for 6-Methoxy-4-methylpicolinic Acid

Introduction & Strategic Context

6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) is a highly functionalized pyridine-2-carboxylic acid derivative that serves as a critical building block in modern medicinal chemistry [1]. Its unique substitution pattern—a methoxy group providing hydrogen bond acceptor capabilities and a methyl group offering steric tuning—makes it an ideal precursor for coupling reactions. Notably, this compound is utilized in the synthesis of complex imidazo[1,2-a]pyridine derivatives, which are investigated for their therapeutic potential in neurological and respiratory conditions [2].

This application note details a robust, scalable laboratory protocol for synthesizing 6-methoxy-4-methylpicolinic acid via a cryogenic halogen-metal exchange followed by electrophilic trapping with carbon dioxide.

Mechanistic Workflow & Causality

The synthesis relies on the selective lithiation of 2-bromo-6-methoxy-4-methylpyridine.

-

Cryogenic Control (-78 °C): The halogen-metal exchange using n-butyllithium (n-BuLi) is extremely rapid. Maintaining cryogenic temperatures is non-negotiable; it prevents the highly reactive organolithium intermediate from undergoing Chichibabin-type nucleophilic additions to the pyridine ring or undesired deprotonation of the C4-methyl group.

-

Electrophilic Trapping: The intermediate 2-lithio-6-methoxy-4-methylpyridine is quenched with an excess of anhydrous carbon dioxide. The vast excess of CO₂ is critical to prevent the newly formed lithium carboxylate from reacting with a second equivalent of the organolithium species, which would yield an undesired symmetrical ketone byproduct.

-

Isoelectric Isolation: Pyridinecarboxylic acids are zwitterionic. Isolation requires precise acidification of the aqueous phase to the compound's isoelectric point (typically pH ~3.0–3.5) to maximize precipitation and minimize water solubility.

Synthetic workflow for 6-Methoxy-4-methylpicolinic acid via halogen-metal exchange.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale reaction.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in System |

| 2-Bromo-6-methoxy-4-methylpyridine | 202.05 | 1.00 | 10.10 g (50 mmol) | Starting Material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.10 | 22.0 mL (55 mmol) | Lithiating Agent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 150 mL | Solvent |

| Carbon Dioxide (Solid, Dry Ice) | 44.01 | Excess | ~100 g | Electrophile |

| Hydrochloric Acid (2.0 M aqueous) | 36.46 | As needed | ~30 mL | pH Adjustment |

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Organolithium Intermediate

-

System Purging: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Flush the system with argon for 15 minutes to ensure a strictly anhydrous environment.

-

Substrate Dissolution: Charge the flask with 2-bromo-6-methoxy-4-methylpyridine (10.10 g, 50 mmol) and anhydrous THF (150 mL).

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to ≤ -75 °C.

-

Lithiation: Using a syringe pump, add n-BuLi (22.0 mL, 2.5 M in hexanes) dropwise over 30 minutes.

-

Critical Insight: The addition rate must be controlled to ensure the internal temperature does not exceed -70 °C. Exceeding this threshold significantly increases the formation of undesired regioisomers.

-

-

Maturation: Stir the deep red/brown solution at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

Phase 2: Electrophilic Quench 6. CO₂ Trapping: Rapidly transfer the cold organolithium solution via a wide-bore cannula into a separate, vigorously stirring flask containing a slurry of crushed, freshly sublimed dry ice (~100 g) in anhydrous THF (50 mL).

- Critical Insight: Pouring the reaction mixture onto excess dry ice (rather than bubbling CO₂ gas into the reaction) guarantees an immediate, massive excess of the electrophile, entirely suppressing ketone formation.

- Warming: Allow the reaction mixture to slowly warm to room temperature over 2–3 hours as the excess dry ice sublimates.

Phase 3: Workup and Isoelectric Isolation 8. Quenching: Quench the remaining reactive species by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. 9. Organic Extraction (Impurity Removal): Extract the aqueous layer with diethyl ether (2 × 50 mL). Discard the organic layers, which contain unreacted starting material and neutral byproducts. The product remains in the aqueous layer as the lithium carboxylate salt. 10. Acidification: Transfer the aqueous layer to a beaker. While stirring vigorously and monitoring with a calibrated pH meter, add 2.0 M HCl dropwise until the pH reaches exactly 3.5.

- Critical Insight: 6-Methoxy-4-methylpicolinic acid will precipitate as a white to off-white solid at its isoelectric point. Over-acidification (pH < 2) will protonate the pyridine nitrogen, dragging the compound back into the aqueous phase as a hydrochloride salt.

- Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (10 mL) to remove residual inorganic salts.

- Desiccation: Dry the solid under high vacuum at 45 °C for 12 hours to yield the title compound.

Expected Analytical Profile

To validate the integrity of the synthesized protocol, the isolated material should conform to the following specifications:

-

Physical State: White to pale yellow powder[1].

-

LC-MS (ESI+): Expected m/z for [M+H]⁺ is 168.06.

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the methoxy group (~3.85 ppm, 3H), a singlet for the C4-methyl group (~2.35 ppm, 3H), and two meta-coupled aromatic protons (C3 and C5) in the 7.0–7.5 ppm range.

References

- United States Patent Office.Patent US10759794B2: Imidazo[1,2-a]pyridine derivatives and their use in treating respiratory and neurological disorders. Google Patents.

Application Note: 6-Methoxy-4-methylpicolinic Acid as a Tunable Bidentate Ligand and Directing Group in Transition Metal Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative ligand data, and self-validating experimental protocols.

Executive Profile & Mechanistic Rationale

In modern transition metal catalysis, the precise tuning of the primary coordination sphere is paramount for controlling reaction kinetics and regioselectivity. 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) has emerged as a highly privileged structural motif, functioning both as a transient directing group (DG) in C–H functionalization and as an ancillary bidentate (N,O) ligand in photoredox and cross-coupling catalysis.

The Causality of Structural Modifications

The unique efficacy of this ligand stems from the synergistic electronic and steric effects of its substituents:

-

Electronic Enhancement (4-Methyl Group): The +I (inductive) effect of the 4-methyl group increases the electron density on the pyridine nitrogen. This creates a stronger σ -donor profile compared to unsubstituted picolinic acid, which accelerates the initial coordination to electrophilic metal centers (e.g., Pd(II), Ir(III)) and stabilizes high-valent intermediates such as Pd(IV) during oxidative addition [1].

-

Steric Control (6-Methoxy Group): The bulky methoxy group adjacent to the coordinating nitrogen introduces significant steric hindrance (the reactive rotamer effect). When used as a picolinamide directing group on aliphatic amines, this steric bulk restricts the rotation of the C–N bond. This forces the substrate into a rigid conformation that lowers the activation energy for Concerted Metalation-Deprotonation (CMD) at the target C(sp³)–H bond, effectively preventing unwanted over-arylation (di-arylation) [2].

Comparative Ligand Data

To rationally select a picolinic acid derivative for a specific catalytic transformation, one must evaluate the interplay between σ -donicity and steric bulk. The table below summarizes these parameters.

| Ligand / Directing Group | Electronic Profile ( σ -Donor Strength) | Steric Profile (6-Position) | Primary Catalytic Application |

| Picolinic Acid (Unsubstituted) | Baseline | Minimal | General C–H activation; prone to di-arylation in unhindered substrates. |

| 4-Methylpicolinic Acid | Enhanced | Minimal | High reactivity systems requiring rapid oxidative addition. |

| 6-Methoxy-4-methylpicolinic Acid | Highly Enhanced | Bulky (-OMe) | Regioselective mono-arylation; stabilization of high-valent metals. |

| 3-(Trifluoromethyl)picolinic Acid | Reduced (Electron-poor) | Minimal | Electrophilic metal catalysis; altering standard regioselectivity. |

Workflow & Catalytic Cycle Visualization

The application of 6-Methoxy-4-methylpicolinic acid as a directing group involves a distinct three-phase workflow: Installation, Activation, and Cleavage.

Caption: Workflow for amine functionalization using 6-Methoxy-4-methylpicolinic acid as a directing group.

During the C–H arylation phase, the picolinamide group dictates the formation of a highly specific palladacycle.

Caption: Catalytic cycle of Pd-catalyzed C(sp3)-H arylation directed by the picolinamide group.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure that researchers can verify the success of each step before proceeding, minimizing downstream failures.

Protocol A: Installation of the Directing Group (Picolinamide Synthesis)

Causality: The 6-methoxy group introduces steric bulk around the carboxylic acid, making standard EDC/HOBt coupling sluggish. HATU is employed because it forms a highly reactive HOAt ester, overcoming this steric penalty.

-

Preparation: In an oven-dried flask under N₂, dissolve 6-Methoxy-4-methylpicolinic acid (1.1 equiv) and the target aliphatic amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add DIPEA (3.0 equiv). Cool the mixture to 0 °C.

-

Coupling: Add HATU (1.2 equiv) portion-wise.

-

Validation Check 1: The reaction mixture will transition from pale yellow to a deep yellow/orange color within 5 minutes, indicating the formation of the active HOAt ester.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 1M HCl.

-

Validation Check 2: The 1M HCl wash selectively removes unreacted aliphatic amine. The product picolinamide remains in the organic layer because the electron-withdrawing amide carbonyl and the steric bulk reduce the basicity of the pyridine nitrogen.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed C(sp³)–H Arylation

Causality: Pd(OAc)₂ acts as the precatalyst. AgOAc is strictly required as a halide scavenger; it abstracts the iodide from the Pd(IV) intermediate, freeing up a coordination site and driving the reductive elimination step forward.

-

Setup: In a 10 mL pressure vial, combine the picolinamide substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and the aryl iodide (2.5 equiv).

-

Solvent Addition: Add anhydrous toluene (2.0 mL) under an argon atmosphere. Seal the vial with a PTFE-lined cap.

-

Heating: Heat the reaction mixture at 110 °C for 18 hours.

-

Validation Check 1: Within the first 2 hours of heating, a distinct yellow/green precipitate (AgI) will form at the bottom of the vial. The presence of this precipitate is a visual confirmation that oxidative addition and subsequent halide abstraction are occurring successfully.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and silver salts.

-

Analysis: Concentrate the filtrate.

-

Validation Check 2: Analyze via LC-MS. The mass spectrum should show the [M+H]+ peak corresponding to the mono-arylated product. The absence of a di-arylated mass peak confirms the steric control exerted by the 6-methoxy group.

-

Protocol C: Chemoselective Cleavage of the Directing Group

Causality: Picolinamides are notoriously robust and resistant to standard basic or acidic hydrolysis. To cleave the DG without destroying sensitive functional groups, the amide is first activated with Boc₂O. This twists the amide bond out of planarity, disrupting its resonance stability. Subsequent Ni-catalyzed transesterification smoothly releases the amine [2].

-

Boc-Activation: Dissolve the arylated picolinamide (0.1 mmol) in MeCN. Add DMAP (0.2 equiv) and Boc₂O (2.0 equiv). Stir at 50 °C until TLC shows complete conversion to the N-Boc-picolinamide.

-

Ni-Catalyzed Cleavage: Transfer the crude N-Boc intermediate to an oven-dried vial in a glovebox. Add Ni(cod)₂ (10 mol%).

-

Transesterification: Remove from the glovebox, add anhydrous toluene (1.0 mL) and absolute ethanol (2.0 equiv) under argon. Stir at 80 °C for 15 hours.

-

Validation Check 1: The reaction should remain a homogeneous dark solution. The lack of metallic plating indicates the Ni(cod)₂ catalyst remains active and has not decomposed.

-

-

Isolation: Filter the mixture through silica gel and concentrate.

-

Validation Check 2: GC-MS or LC-MS of the crude mixture will show two distinct peaks: the desired N-Boc protected functionalized amine, and ethyl 6-methoxy-4-methylpicolinate (the recycled DG byproduct).

-

References

-

Crabtree, R. H. (2011). Multifunctional ligands in transition metal catalysis. New Journal of Chemistry, 35(1), 18-23. Available at:[Link]

-

Biswas, S., Bheemireddy, N. R., Bal, M., Van Steijvoort, B. F., & Maes, B. U. W. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. Available at:[Link]

Application Note: 6-Methoxy-4-methylpicolinic Acid as a Privileged Scaffold in Epigenetic Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) has emerged as a highly valuable heteroaromatic building block, particularly in the synthesis of epigenetic modulators[1]. As a core structural motif in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, this functionalized picolinic acid provides essential hydrogen-bonding vectors and steric boundaries required for deep-pocket target engagement[2].

This application note provides a comprehensive guide for researchers and drug development professionals, detailing the physicochemical rationale, mechanistic pathway, and validated synthetic protocols for incorporating 6-methoxy-4-methylpicolinic acid into pharmaceutical pipelines.

Physicochemical Profiling & Structural Rationale

The utility of 6-methoxy-4-methylpicolinic acid lies in its precise substitution pattern, which optimizes both target affinity and drug-like properties.

-

Picolinic Acid Core (C2-Carboxylate): Serves as the primary conjugation site (typically via amide coupling) while the adjacent pyridine nitrogen acts as a critical hydrogen-bond acceptor in the binding pocket.

-

6-Methoxy Substitution: Exerts an electron-donating effect via resonance, modulating the pKa of the pyridine nitrogen to optimize physiological ionization. Sterically, it restricts the conformational flexibility of the resulting amide, pre-organizing the molecule into a bioactive conformation.

-

4-Methyl Substitution: Occupies adjacent hydrophobic sub-pockets within the target enzyme, enhancing binding enthalpy while incrementally increasing the lipophilicity (logP) to improve cellular permeability.

Quantitative Data Summary

To ensure reproducibility and proper handling, the fundamental physicochemical properties of the building block are summarized below:

| Property | Specification |

| Chemical Name | 6-Methoxy-4-methyl-2-pyridinecarboxylic acid |

| CAS Number | 324028-98-0 |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| Typical Purity | ≥ 95% |

| Physical Form | Powder or crystals |

| Storage Conditions | Inert atmosphere, Room Temperature (Keep tightly closed) |

| GHS Hazard Codes | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory) |

Mechanistic Pathway: Epigenetic Modulation via EZH2

The primary pharmaceutical application of 6-methoxy-4-methylpicolinic acid is the synthesis of inhibitors targeting EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[2]. EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3)[3]. In various solid tumors and lymphomas, EZH2 is overexpressed or mutated, leading to hypermethylation and the subsequent transcriptional silencing of tumor suppressor genes[2].

Derivatives synthesized from 6-methoxy-4-methylpicolinic acid act as competitive inhibitors, binding to the S-adenosylmethionine (SAM) pocket of EZH2. By blocking this pocket, the inhibitors halt H3K27 trimethylation, thereby reactivating tumor suppressor gene expression and inducing apoptosis in cancer cells[2][3].

Fig 1: Mechanism of EZH2 inhibition by 6-Methoxy-4-methylpicolinamide derivatives.

Synthetic Workflow & Experimental Protocols

The most robust method for incorporating this building block into a drug scaffold is via amide coupling with complex primary or secondary amines (e.g., functionalized indoles or anilines)[2].

Fig 2: Standard synthetic workflow for picolinamide scaffold generation.

Protocol: High-Efficiency Amide Coupling

This protocol utilizes HATU and DIPEA. The causality of this selection is rooted in the electronic nature of picolinic acids. The adjacent pyridine nitrogen can cause sluggish coupling and potential epimerization with standard EDC/HOBt conditions. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion rapidly even with sterically hindered amines.

Reagents & Materials:

-

6-Methoxy-4-methylpicolinic acid (1.0 equiv)

-

Target Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture:

-

Action: In an oven-dried round-bottom flask purged with inert gas (Argon or N2), dissolve 6-methoxy-4-methylpicolinic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.

-

Causality: Anhydrous conditions and inert atmosphere are critical to prevent the premature hydrolysis of the highly reactive HOAt-ester intermediate back to the carboxylic acid.

-

-

Carboxylic Acid Activation:

-

Action: Add DIPEA (3.0 equiv) to the solution, followed by HATU (1.2 equiv) in one portion. Stir the mixture at room temperature (20-25°C) for 15–20 minutes.

-

Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to facilitate nucleophilic attack on HATU. The 15-minute pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing side reactions.

-

-

Amide Bond Formation:

-

Action: Add the target amine (1.1 equiv) dropwise or in small portions. Continue stirring at room temperature for 2 to 4 hours.

-

Causality: A slight stoichiometric excess of the amine ensures that the limiting reagent (the activated picolinic acid) is fully consumed, simplifying downstream purification.

-

-

In-Process Validation (Self-Validating Step):

-

Action: Monitor the reaction progress via LC-MS or TLC (eluent: typically 50% EtOAc in Hexanes).

-

Causality: The disappearance of the starting material mass (m/z 168 [M+H]+) and the appearance of the product mass confirms successful coupling.

-

-

Quenching and Aqueous Workup:

-

Action: Quench the reaction by adding saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Action: Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.

-

Causality: DMF is highly miscible with both water and organic solvents. Washing with 5% LiCl is a proven technique to effectively partition DMF into the aqueous phase, preventing contamination of the final product.

-

-

Drying and Purification:

-

Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

-

Trustworthiness & Handling Considerations

To maintain the scientific integrity of your drug discovery pipeline, strict adherence to handling guidelines is required. 6-Methoxy-4-methylpicolinic acid is classified with GHS hazard statements H315, H319, and H335.

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere at room temperature. Exposure to atmospheric moisture over prolonged periods can lead to degradation or complexation.

-

Safety: Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory. All coupling reactions involving HATU and DMF must be conducted inside a certified chemical fume hood to prevent inhalation of volatile irritants and potential respiratory sensitization.

References

- Google Patents. (2011). WO2011140324A1 - Indoles.

- Google Patents. (2013). WO2013067296A1 - Method of treatment.

Sources

Advanced Application Note: Cross-Coupling and Directed Functionalization Strategies using 6-Methoxy-4-methylpicolinic acid

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocols.

Executive Summary & Chemical Rationale

In modern cross-coupling chemistry, 2-pyridyl architectures present a notorious challenge. Traditional Suzuki-Miyaura couplings utilizing 2-pyridylboronic acids often fail due to rapid protodeboronation, an artifact of the adjacent nitrogen atom destabilizing the carbon-boron bond[1]. To circumvent this, 6-Methoxy-4-methylpicolinic acid (CAS: 324028-98-0) has emerged as a highly versatile, dual-purpose scaffold[2].

-

As a Traceless Nucleophile: The C2-carboxylic acid acts as a leaving group in Cu/Pd-catalyzed decarboxylative cross-couplings, generating a transient 2-pyridyl metal species in situ that seamlessly couples with aryl halides[1][3].

-

As a Tunable Directing Group: When condensed with an amine, the resulting picolinamide serves as a bidentate (N,N) directing group for transition-metal-catalyzed C-H activation. Critically, the 6-methoxy substituent provides essential steric bulk that weakens product-metal coordination, preventing the catalyst poisoning (product inhibition) typically seen with unsubstituted picolinic acids.

Quantitative Data & Physicochemical Profile

| Parameter | Specification | Mechanistic Role / Rationale in Cross-Coupling |

| CAS Number | 324028-98-0[2] | Unique identifier for procurement and inventory. |

| Molecular Formula | C8H9NO3[2] | MW: 167.16 g/mol ; used for precise stoichiometric scaling. |

| C2-Carboxylic Acid | Decarboxylation Site | Acts as a traceless activating group; extrudes CO2 at elevated temperatures to form a reactive metal-carbon bond[1]. |

| C6-Methoxy Group | Steric/Electronic Modifier | Prevents catalyst poisoning in C-H activation by sterically hindering the pyridine nitrogen, thereby increasing catalyst turnover. |

| C4-Methyl Group | Electron Donor | Enhances ring electron density, facilitating oxidative addition; serves as a distinct NMR handle[2]. |

| Typical Decarb. Temp | 130 °C – 150 °C[1] | Provides the necessary thermal energy to overcome the activation barrier for CO2 extrusion[1]. |

Workflow I: Cu/Pd-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative cross-coupling bypasses the instability of 2-pyridyl organometallics. By utilizing a bimetallic system, Cu(I) mediates the decarboxylation to form a pyridyl-copper intermediate, which subsequently transmetalates to a Pd(II)-aryl complex[1][4].

Caption: Bimetallic Cu/Pd-catalyzed decarboxylative cross-coupling catalytic cycle.

Validated Protocol: Decarboxylative Arylation

Objective: Synthesize 2-aryl-6-methoxy-4-methylpyridines.

-

Catalyst & Reagent Assembly: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 6-Methoxy-4-methylpicolinic acid (1.5 equiv), the target aryl bromide (1.0 equiv), Cu2O (5 mol%), Pd(cod)Cl2 (5 mol%), DavePhos (15 mol%), and K2CO3 (1.5 equiv)[1].

-

Reaction Execution: Add anhydrous DMSO to achieve a 0.2 M concentration. Seal the tube, transfer it to a fume hood, and heat at 130 °C in an oil bath for 16 hours[1].

-

In-Process Quality Control (QC): Monitor via LC-MS. The complete disappearance of the aryl halide and the emergence of the [M+H]+ product peak indicates successful transmetalation. Self-Validation Check: A reaction mixture that turns prematurely black (Pd(0) aggregation) before 4 hours indicates ligand degradation or oxygen ingress; halt and restart.

-

Workup & Copper Sequestration: Cool to room temperature. Dilute with ethyl acetate and wash vigorously with a 10% aqueous NH4OH solution. Note: The aqueous layer will turn deep blue as it sequesters the copper salts. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography.

Workflow II: Tunable Bidentate Directing Group for C-H Activation

Unsubstituted picolinamides often bind too tightly to palladium after C-H functionalization, killing the catalytic cycle. The 6-methoxy group on this specific picolinic acid acts as a steric bumper, weakening the N-Pd bond just enough to allow product release and maintain high turnover numbers (TON).

Caption: Workflow for utilizing 6-Methoxy-4-methylpicolinic acid as a tunable C-H directing group.

Validated Protocol: Directed C(sp3)-H Arylation of Aliphatic Amines

Objective: Late-stage functionalization of complex aliphatic amines.

-

Directing Group Installation: Dissolve the target aliphatic amine (1.0 equiv) and 6-Methoxy-4-methylpicolinic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 4 hours. Isolate the resulting picolinamide via standard aqueous workup.

-

Pd-Catalyzed C-H Arylation: In a sealed vial, combine the picolinamide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 equiv), and dibenzyl phosphate (20 mol%) in t-amyl alcohol. Heat at 110 °C for 24 hours under N2.

-

In-Process Quality Control (QC): Analyze via LC-MS. The presence of the arylated product confirms the 6-methoxy group successfully prevented catalyst poisoning.

-

Directing Group Cleavage: To remove the 6-methoxy-4-methylpicolinoyl auxiliary and liberate the newly functionalized amine, treat the purified intermediate with NaOH in EtOH at 70 °C. Alternatively, utilize a Ni(cod)2-catalyzed esterification with EtOH for milder cleavage[5].

Workflow III: Transition-Metal-Free Minisci Decarboxylative Arylation

For coupling with electron-deficient heteroarenes without the need for palladium, a Minisci-type radical decarboxylation can be employed. This relies on single-electron transfer (SET) to generate a highly reactive pyridyl radical[6].

Validated Protocol: Silver-Mediated Radical Coupling

-

Radical Generation: Combine 6-Methoxy-4-methylpicolinic acid (1.5 equiv), the target electron-deficient heteroarene (1.0 equiv), AgNO3 (20 mol%), and K2S2O8 (2.0 equiv) in a solvent mixture of CH3CN/H2O (1:1 v/v)[6].

-

Reaction Execution: Stir the mixture at 80 °C under an ambient air atmosphere for 12 hours[6].

-

In-Process Quality Control (QC): Self-Validation Check: Vigorous bubbling (CO2 evolution) should be observed within the first 30 minutes. The lack of gas evolution indicates inactive persulfate; replace the oxidant if necessary.

-

Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize remaining acids. Extract with dichloromethane (3x), dry over MgSO4, concentrate, and purify via flash chromatography.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Methoxy-4-methylpicolinic acid | 324028-98-0 [sigmaaldrich.com]

- 3. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Utilizing 6-Methoxy-4-methylpicolinic Acid in the Development of Next-Generation Auxinic Herbicides

Executive Summary

The continuous evolution of weed resistance to ALS and EPSPS inhibitors necessitates the development of novel herbicidal active ingredients. Synthetic auxins (WSSA Group 4) remain a cornerstone of broadleaf weed management. Recent structural innovations have highlighted the picolinate class as highly potent alternatives to legacy phenoxy-carboxylates. Within this chemical space, 6-Methoxy-4-methylpicolinic acid emerges as a highly versatile, non-halogenated core scaffold. This application note details the mechanistic rationale, lead-generation workflows, and self-validating synthetic protocols for utilizing this building block in agrochemical development.

Mechanistic Rationale & Target Biology

Unlike classical halogenated picolinates (e.g., picloram, clopyralid), 6-Methoxy-4-methylpicolinic acid utilizes a C6-methoxy group and a C4-methyl group to drive receptor affinity and modulate environmental persistence.

Auxinic herbicides exert their phytotoxicity by binding to the TIR1/AFB family of F-box proteins, specifically showing high selectivity for the AFB5 receptor. Upon binding to the receptor's hydrophobic pocket, the picolinate acts as a "molecular glue," recruiting Aux/IAA transcriptional repressors to the SCF ubiquitin ligase complex [1]. This triggers the rapid proteasomal degradation of Aux/IAA, leading to the derepression of Auxin Response Factors (ARFs) and subsequent lethal epinasty[2].

Causality in Structural Design: The C6-methoxy group of this scaffold provides critical steric bulk and hydrogen-bonding potential that tightly anchors the molecule within the AFB5 pocket. Simultaneously, the C4-methyl group enhances lipophilicity without the prolonged environmental persistence (soil half-life) associated with heavy chlorination, a key finding that drove the discovery of modern arylpicolinates [3].

Fig 1. Mechanism of action: Picolinate auxins acting as molecular glues in the AFB5 pathway.

Agrochemical Lead Generation Workflow

Fig 2. Agrochemical lead generation workflow utilizing 6-Methoxy-4-methylpicolinic acid.

Experimental Protocols

Protocol 1: Synthesis of Aryl-Ester Derivatives (Foliar Uptake Optimization)

Causality & Rationale: Free picolinic acids are predominantly ionized at physiological pH, severely limiting their diffusion across the lipophilic plant cuticle. By converting the carboxylic acid of 6-Methoxy-4-methylpicolinic acid into a lipophilic ester (e.g., benzyl ester), we synthesize a "pro-herbicide." This uncharged molecule rapidly penetrates the leaf surface before being cleaved by endogenous plant carboxylesterases to release the active phytotoxic acid.

Step-by-Step Methodology:

-

Activation: Suspend 6-Methoxy-4-methylpicolinic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

-

Chlorination: Add thionyl chloride (SOCl₂, 2.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acyl chloride.

-

Esterification: Redissolve the acyl chloride in anhydrous DCM (15 mL). Slowly add a solution of the target alcohol (e.g., benzyl alcohol, 1.2 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0°C.

-

Reaction & Quench: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) and extract with DCM (3 x 15 mL).

-

Self-Validation System:

-

In-Process: Monitor via TLC (Hexanes:EtOAc 7:3). The product ester will have a significantly higher Rf value than the highly polar starting acid.

-

Post-Purification: Confirm product identity via LC-MS (ESI+) looking for the [M+H]+ ion. Utilize ¹H-NMR to verify the presence of the ester alkyl protons and ensure the intact C6-methoxy singlet remains at ~3.9 ppm.

-

Protocol 2: Synthesis of Amide-Linked Conjugates (Pre-emergence Soil Screening)

Causality & Rationale: For pre-emergence applications, the herbicide must resist rapid leaching and immediate microbial degradation in the soil. Amide derivatives provide a tunable release profile. The amide bond is more robust than an ester, requiring specific soil microbial amidases for cleavage, thereby extending the soil half-life (DT50) and providing residual weed control.

Step-by-Step Methodology:

-

Preparation: Dissolve 6-Methoxy-4-methylpicolinic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

-

Coupling Reagents: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 minutes at room temperature to form the active ester intermediate. Note: EDC/HOBt is chosen over acyl chlorides here to prevent potential side reactions with complex or sensitive aliphatic amines.

-

Amidation: Add the target primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the reaction mixture overnight at room temperature.

-

Workup: Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate.

-

Self-Validation System:

-

In-Process: Confirm the complete consumption of the starting material via UPLC.

-

Post-Purification: Validate the amide bond formation via IR spectroscopy (appearance of a strong C=O amide I stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS).

-

Quantitative Data Presentation

The table below summarizes the physicochemical profiling of 6-Methoxy-4-methylpicolinic acid derivatives compared to the legacy standard, Picloram. Modifying the functional groups directly influences cuticular penetration and environmental degradation rates.

| Compound | R-Group Modification | ClogP | AFB5 IC₅₀ (nM) | Cuticular Penetration (%) | Soil DT₅₀ (Days) |

| 6-Methoxy-4-methylpicolinic acid | None (Free Acid) | 0.85 | 12.4 | 15% | 8 |

| Derivative A (Pro-herbicide) | Benzyl Ester | 3.12 | >1000 | 88% | 12 |

| Derivative B (Soil-active) | N-Propyl Amide | 2.05 | >1000 | 45% | 35 |

| Picloram (Legacy Standard) | N/A (Halogenated) | 0.98 | 18.5 | 18% | 90+ |

*Note: Esters and amides act as pro-herbicides; they exhibit low in vitro AFB5 binding affinity until they are enzymatically cleaved in planta or in soil to release the active free acid.

References

-

Title: Mechanism of auxin perception by the TIR1 ubiquitin ligase. Source: Nature URL: [Link]

-

Title: Auxin herbicides: current status of mechanism and mode of action. Source: Pest Management Science URL: [Link]

-

Title: The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Technical Support Center: Optimizing 6-Methoxy-4-methylpicolinic Acid Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0). This compound is a critical building block in the development of EZH1 and EZH2 epigenetic inhibitors, which are heavily utilized in targeted oncology and the treatment of T-cell mediated inflammatory diseases ().

Because this intermediate is synthesized at scale for pharmaceutical applications, maximizing yield across its three-step synthetic route—methoxylation, cyanation, and hydrolysis—is crucial. This guide provides field-validated protocols, root-cause troubleshooting logic, and quantitative data to help you resolve bottlenecks in your workflows.

Synthetic Workflow Overview

The most scalable route to 6-methoxy-4-methylpicolinic acid begins with the inexpensive starting material 2,6-dichloro-4-methylpyridine. The sequence relies on regioselective nucleophilic aromatic substitution ( SNAr ), followed by a palladium-catalyzed cross-coupling, and concludes with a pH-sensitive nitrile hydrolysis.

Three-step synthetic workflow for 6-Methoxy-4-methylpicolinic acid.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols have been engineered as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to confirm reaction trajectories.

Protocol A: Regioselective Methoxylation (S_NAr)

-

Causality: The first chloride is easily displaced due to the electron-withdrawing nature of the pyridine nitrogen. The second chloride is less reactive once the electron-donating methoxy group is installed, but strict stoichiometric and thermal control is required to prevent over-reaction to the 2,6-dimethoxy byproduct.

-

Preparation: Charge a dry 1L reactor with 2,6-dichloro-4-methylpyridine (100 g, 0.617 mol) and anhydrous methanol (500 mL).

-

Addition: Cool the solution to 0°C. Add sodium methoxide (25 wt% in MeOH, 140 mL, 0.648 mol, 1.05 eq) dropwise over 30 minutes via an addition funnel.

-

Reaction: Heat the mixture to 60°C for 4 hours.

-

Self-Validation: Monitor by HPLC. The solution will turn slightly cloudy as NaCl precipitates. The reaction is deemed complete when the starting material peak is <1%.

-

-

Workup: Concentrate under reduced pressure. Partition the residue between EtOAc (500 mL) and water (500 mL). Wash the organic layer with brine, dry over Na2SO4 , and concentrate to yield 2-chloro-6-methoxy-4-methylpyridine.

Protocol B: Palladium-Catalyzed Cyanation

-

Causality: Free cyanide ions ( CN− ) strongly coordinate to Palladium, forming inactive [Pd(CN)4]2− complexes. We utilize Zn(CN)2 because its low solubility in DMF provides a slow, steady release of cyanide, permitting the catalytic cycle (oxidative addition → transmetalation → reductive elimination) to proceed without poisoning the catalyst.

-

Preparation: In a 1L Schlenk flask, dissolve 2-chloro-6-methoxy-4-methylpyridine (80 g, 0.508 mol) in anhydrous DMF (600 mL).

-

Degassing: Sparge the solution with ultra-pure N2 for 30 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(II).

-

Reagent Addition: Add Zn(CN)2 (35.8 g, 0.305 mol, 0.6 eq) and Pd(dppf)Cl2 (18.6 g, 0.025 mol, 0.05 eq).

-

Reaction: Heat to 100°C for 12 hours.

-

Self-Validation: The mixture should remain a homogeneous yellow/brown. If it turns black, catalyst poisoning has occurred (see Troubleshooting Section).

-

-

Workup: Cool to room temperature. Quench with 5% aqueous ammonia (200 mL) to safely neutralize unreacted zinc cyanide. Extract with toluene (3 x 300 mL) and concentrate to yield 2-cyano-6-methoxy-4-methylpyridine.

Protocol C: Nitrile Hydrolysis and Isoelectric Isolation

-

Causality: The product is an amphoteric pyridine derivative (pKa of pyridine N is ~3.5, pKa of COOH is ~2.0). If the pH is dropped too low during workup, the pyridine nitrogen protonates, making the product highly water-soluble and destroying the isolated yield.

-

Hydrolysis: Suspend 2-cyano-6-methoxy-4-methylpyridine (60 g, 0.405 mol) in ethanol (200 mL) and 3M NaOH (400 mL, 1.21 mol). Reflux for 6 hours until ammonia evolution ceases.

-

Precipitation: Cool the mixture to 5°C. Carefully add 2M HCl dropwise while monitoring the pH with a calibrated meter.

-

Isolation: Stop addition exactly at pH 3.5 .

-

Self-Validation: A thick white precipitate will form rapidly at this specific pH, which is the zwitterionic isoelectric point.

-

-

Filtration: Filter the solid, wash with ice-cold water (50 mL), and dry in a vacuum oven at 50°C. For analytical standards and safety baseline comparisons, verify purity against commercial specifications ().

Quantitative Data: Cyanation Parameter Optimization

The cyanation step is the most common point of failure. The table below summarizes the causality between reagent selection and isolated yield, demonstrating why Zn(CN)2 and bidentate ligands (like dppf) are mandatory for this substrate.

| Catalyst System | Cyanide Source | Solvent & Temp | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 (5 mol%) | NaCN (1.5 eq) | DMF, 100°C | 15% | 5% | Rapid catalyst poisoning; Pd-black formation. |

| Pd(dppf)Cl2 (5 mol%) | NaCN (1.5 eq) | DMF, 100°C | 40% | 30% | Partial poisoning; excess CN− blocks transmetalation. |

| Pd(dppf)Cl2 (5 mol%) | Zn(CN)2 (0.6 eq) | DMF, 100°C | >98% | 88% | Slow CN− release maintains active Pd(0) cycle. |

| Pd2dba3 / t−Bu3P | Zn(CN)2 (0.6 eq) | NMP, 110°C | >99% | 92% | Optimal for highly sterically hindered substrates. |

Troubleshooting & FAQs

Root cause analysis and troubleshooting logic for stalled cyanation reactions.

Q: Why am I seeing a high percentage of 2,6-dimethoxy-4-methylpyridine in Step 1?

A: This is caused by over-alkylation. While the first SNAr substitution is fast, the second can occur if the local concentration of NaOMe is too high or if the reaction is overheated. Ensure strict stoichiometric control (maximum 1.05 equivalents of NaOMe) and use dropwise addition at 0°C before heating.

Q: My cyanation reaction stalled at 40% conversion, and the solution turned black. How do I recover or prevent this?

A: A black precipitate indicates the formation of "Pd-black," an inactive agglomeration of palladium. This occurs when the catalytic cycle is interrupted, typically by oxygen ingress or by a high concentration of free cyanide ions that form stable, inactive [Pd(CN)4]2− complexes. To prevent this, rigorously degas your solvents and ensure you are using Zn(CN)2 rather than NaCN or KCN.

Q: I achieved 100% conversion in the hydrolysis step, but my isolated yield is only 30%. Where did my product go?

A: Your product is likely still in the aqueous mother liquor. 6-Methoxy-4-methylpicolinic acid is an amphoteric molecule. If you acidify the solution below pH 2.0 during workup, the pyridine nitrogen becomes protonated, rendering the molecule highly water-soluble. Always adjust the pH to exactly 3.5 (the isoelectric point) to maximize precipitation.

Q: Can I further functionalize this compound for advanced drug discovery?

A: Yes. 6-Methoxy-4-methylpicolinic acid is frequently subjected to further electrophilic aromatic substitution. For example, cyanation or halogenation at the 5-position is commonly performed to generate advanced indole-based therapeutics and complex EZH2 pharmacophores ().

References

- Method of Treatment (EZH2/EZH1 Inhibitors). World Intellectual Property Organization. Patent WO2013067296A1.

- Indoles (Anti-neoplastic Agents). World Intellectual Property Organization. Patent WO2011140324A1.

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-Methoxy-4-methylpicolinic Acid

Here is a technical support center with troubleshooting guides and FAQs for the topic: Troubleshooting poor solubility of 6-Methoxy-4-methylpicolinic acid in aqueous media.

Welcome to the technical support guide for 6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dissolution of this compound in aqueous media. Our goal is to provide clear, actionable solutions grounded in chemical principles to ensure the success of your experiments.

Section 1: Foundational Knowledge - Frequently Asked Questions

Q1: What is 6-Methoxy-4-methylpicolinic acid, and why is its solubility in water a common issue?

6-Methoxy-4-methylpicolinic acid is a derivative of picolinic acid (2-pyridinecarboxylic acid).[1][2] Its chemical structure includes a carboxylic acid group, which is the primary driver of its pH-dependent solubility, and a pyridine ring.

The parent compound, picolinic acid, is very soluble in water.[3][4] However, the addition of the methyl (-CH₃) and methoxy (-OCH₃) groups to the pyridine ring increases the molecule's lipophilicity (oil-loving nature). This increased lipophilicity reduces its affinity for water, leading to poor solubility, especially under neutral or acidic conditions. Overcoming this is critical for applications in biological assays, formulation development, and other experimental setups that require aqueous buffers.[5][6]

Q2: What are the most critical factors I should consider to improve its solubility?

The solubility of 6-Methoxy-4-methylpicolinic acid is primarily governed by three factors:

-

pH of the Solution: This is the most significant factor. As a carboxylic acid, the compound can exist in a neutral (protonated) form or an ionic (deprotonated) form. The ionic form is vastly more soluble in water.[7][8]

-

Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility by reducing the overall polarity of the solvent system.[9]

-

Temperature: For most solid compounds, solubility increases with temperature.

This guide will focus primarily on the first two factors, as they are the most effective and controllable methods in a laboratory setting.